6-Bromopyrazin-2-ol
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Overview
Description
6-Bromopyrazin-2-ol is an organic compound with the chemical formula C4H3BrN2O. It is a derivative of pyrazine, where a bromine atom is substituted at the 6th position and a hydroxyl group at the 2nd position. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 6-Bromopyrazin-2-ol typically begins with pyrazine as the core structure.
Bromination: The bromination of pyrazine can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination and hydroxylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve safety.
Catalysts: Use of efficient catalysts to speed up the reaction and reduce by-products.
Purification: Techniques such as crystallization and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6-Bromopyrazin-2-ol can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming pyrazin-2-ol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of pyrazin-2-ol.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromopyrazin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromopyrazin-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridin-2-ol: Similar structure but with a pyridine ring instead of a pyrazine ring.
6-Bromo-2-chloropyridin-3-ol: Contains both bromine and chlorine substituents.
6-Bromo-1,8-naphthyridin-2-ol: A naphthyridine derivative with similar functional groups.
Uniqueness
6-Bromopyrazin-2-ol is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-bromo-1H-pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGHZWCRHNVMGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859063-85-7 |
Source
|
Record name | 6-bromopyrazin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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